Methyl 6-fluorobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H7FO2S and a molecular weight of 210.23 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and fluorine atoms. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate typically involves the fluorination of benzothiophene derivatives followed by esterification. One common method includes the reaction of 6-fluorobenzo[b]thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved often include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Fluorobenzo[b]thiophene: Lacks the ester functional group present in Methyl 6-fluorobenzo[b]thiophene-2-carboxylate.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an ester functional group, which confer distinct chemical reactivity and biological activity compared to its analogues .
Biological Activity
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and structural comparisons with related compounds.
Overview of Biological Activities
Research has demonstrated that this compound exhibits notable antimicrobial properties, particularly against drug-resistant strains of Staphylococcus aureus. The compound's unique structure allows it to effectively interact with bacterial targets, enhancing its ability to inhibit bacterial growth. Additionally, derivatives of this compound have shown promise in anticancer applications, indicating its versatility as a therapeutic agent .
Antimicrobial Activity
The Minimum Inhibitory Concentrations (MIC) of this compound against Staphylococcus aureus have been evaluated, revealing that structural modifications significantly influence its biological activity. The presence of the fluorine atom is particularly critical for enhancing the compound's efficacy .
Anticancer Properties
In terms of anticancer activity, various derivatives have been synthesized and tested against different cancer cell lines. These studies indicate that the compound can induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapy .
The mechanism through which this compound exerts its effects involves specific interactions with biological targets such as enzymes and receptors. The fluorine atom enhances binding affinity and specificity, which is crucial for its role in biochemical assays and therapeutic applications. The pathways involved often include enzyme inhibition or activation depending on the context of its use .
Structural Comparisons
This compound shares structural similarities with several other compounds within the benzo[b]thiophene family. Below is a comparison table highlighting some related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate | Ethyl group instead of methyl | Exhibits different solubility and reactivity |
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate | Chlorine substitution at position 3 | Potentially different biological activity profile |
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate | Chlorine instead of fluorine | May show enhanced stability and different reactivity |
Methyl 4-fluorobenzo[b]thiophene-2-carboxylate | Fluorine substitution at position 4 | Different electronic properties affecting reactivity |
These comparisons illustrate how subtle changes in structure can lead to significant variations in chemical behavior and biological activity .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various substituted benzo[b]thiophenes, including this compound. For instance, a study published in Heliyon reported on the synthesis of derivatives that exhibited enhanced antimicrobial activity against multiple pathogens . Another investigation highlighted the compound's potential in inhibiting cancer cell growth through mechanisms involving apoptosis induction .
Properties
IUPAC Name |
methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPXPMLXQVWORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722226 | |
Record name | Methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-52-2 | |
Record name | Methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.